
(2-((Difluoromethyl)sulfonyl)phenyl)(3-phenylazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a difluoromethylsulfonyl group attached to a phenyl ring, and a phenylazepan-1-yl group attached to a methanone . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Aplicaciones Científicas De Investigación
Polymeric Material Development
The synthesis of novel difluoro aromatic ketone monomers has been explored for the preparation of poly(arylene ether sulfone)s (PAES). These materials, bearing pendant groups, show potential in applications such as hydroxide conductivity, dimensional change, water uptake, and alkaline stability, which are critical for developing advanced membrane technologies (Shi et al., 2017). These findings suggest the chemical's utility in enhancing the properties of polymeric materials for specific industrial applications.
Catalytic Activity and Structural Characterization
The reactivity of (2-((Difluoromethyl)sulfonyl)phenyl)(3-phenylazepan-1-yl)methanone has been explored in the context of catalyst development. For instance, its derivatives have been evaluated for catalytic activity in the oxidation of various substrates, demonstrating the potential for efficient synthesis of sulfoxides and sulfones (Maurya et al., 2013). This highlights its role in facilitating chemical transformations with environmental and industrial significance.
Biological Activities and Chemical Synthesis
Derivatives containing the arylthio/sulfinyl/sulfonyl group have shown promising herbicidal and insecticidal activities. Such research underscores the compound's versatility in being a precursor for the synthesis of compounds with potential agricultural applications (Wang et al., 2015). This indicates its relevance in the development of new agrochemicals.
Polymer Chemistry for Fuel Cell Applications
The development of anion exchange membranes (AEMs) utilizing derivatives of this compound for fuel cell applications has been demonstrated. These membranes exhibit high hydroxide conductivity and alkaline stability, critical for the efficiency and durability of fuel cells (Shi et al., 2017). The compound contributes to advancements in energy conversion technologies by improving the performance of materials used in fuel cells.
Environmental Applications
Studies on the photocatalytic deodorization of organic sulfides under visible light highlight the potential environmental applications of this compound derivatives. This work suggests a novel approach for mitigating malodors through advanced oxidation processes (Sun et al., 2008). The findings offer insights into the use of such compounds in environmental cleanup and air quality improvement efforts.
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO3S/c21-20(22)27(25,26)18-12-5-4-11-17(18)19(24)23-13-7-6-10-16(14-23)15-8-2-1-3-9-15/h1-5,8-9,11-12,16,20H,6-7,10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHRFKREEKEJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

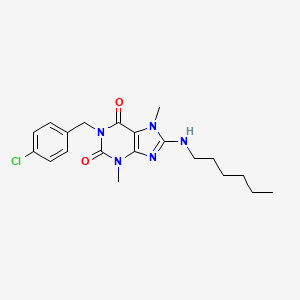
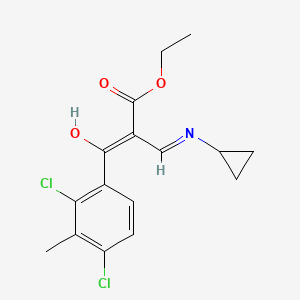
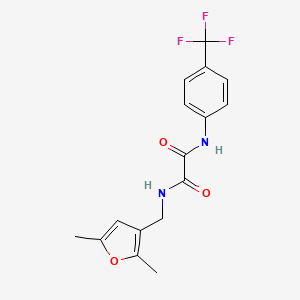
![2-[1-(2-anilino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2962013.png)

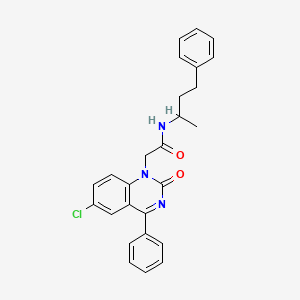
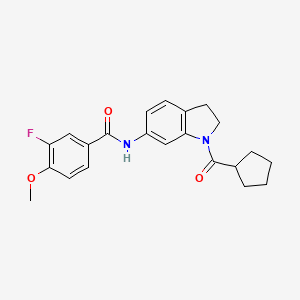
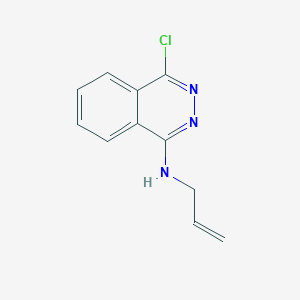
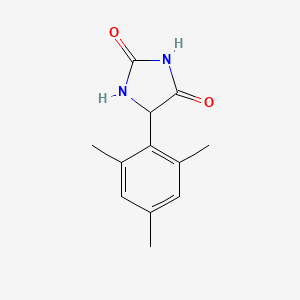
![3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2962022.png)
![3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-methylpiperidin-4-yl)methyl)acetamide](/img/structure/B2962026.png)

